![molecular formula C14H16F3NO2 B1308711 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid CAS No. 732256-85-8](/img/structure/B1308711.png)

1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

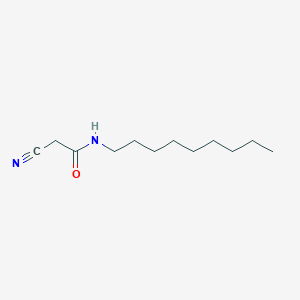

1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid is a compound that can be synthesized through various chemical reactions involving piperidine derivatives and trifluoromethyl groups. The compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, the preparation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) was reported, which involved the testing of these compounds as inhibitors of steroid-5alpha-reductase . Another study presented a new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid, which was prepared from N,N-bis(2-hydroxyethyl)amine through a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, was characterized by single-crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis . The piperidine ring in this compound adopts a chair conformation with the carboxyl group in the equatorial position, which could be similar to the conformation of 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid.

Chemical Reactions Analysis

The reactivity of piperidine derivatives has been explored in various contexts. For example, 1-benzenesulfinyl piperidine was used in combination with trifluoromethanesulfonic anhydride to activate thioglycosides for the formation of glycosyl triflates and diverse glycosidic linkages . Additionally, an acetatopalladium(II) complex with a piperidine derivative was synthesized and used as a catalyst in Suzuki–Miyaura coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from studies on similar compounds. Zwitterionic 4-piperidinecarboxylic acid monohydrate was found to crystallize as a zwitterion and form a three-dimensional assembly of hydrogen bonds . The stability and structural properties of 1-acyl-4-benzylpyridinium salts were also investigated, revealing interesting thermal instability and reactivity patterns .

Scientific Research Applications

Chemical Synthesis and Modification

Synthesis of Piperidine Derivatives : Piperidine derivatives, including those related to 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid, have been synthesized from serine and terminal acetylenes, providing a route to optically pure piperidines. The products serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Innovative Synthesis Methods : A new simple synthesis method has been developed for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, showcasing improved yields and simpler operational steps compared to traditional methods. This highlights the ongoing innovation in the synthesis of piperidine derivatives (Chun, 2000).

Crystal and Molecular Structure Studies

Structural Characterization : Studies on the crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to the compound , provide insights into its conformation and bonding interactions. These findings are significant for understanding the chemical behavior and potential applications of similar compounds (Szafran et al., 2007).

Hydrogen Bonding Studies : Research on complexes formed by piperidine-4-carboxylic acid has shed light on hydrogen bonding patterns and spectral properties, contributing to the broader understanding of such compounds' chemical interactions (Komasa et al., 2008).

Mechanism of Action

Target of Action

The primary targets of the compound 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid are currently unknown

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

It is possible that this compound may influence several pathways, leading to downstream effects on cellular functions . More research is needed to understand the full extent of its impact on biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness

properties

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c15-14(16,17)12-3-1-10(2-4-12)9-18-7-5-11(6-8-18)13(19)20/h1-4,11H,5-9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCSXSSVAUPVIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)